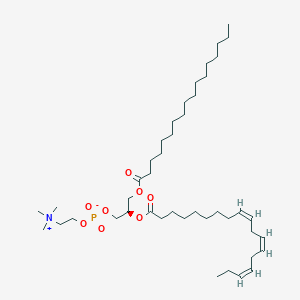
1-heptadecanoyl-2-(9Z,12Z,15Z-octadecatrienoyl)-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-heptadecanoyl-2-[(9Z,12Z,15Z)-octadecatrienoyl]-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine in which the acyl groups at positions 1 and 2 are specified as heptadecanoyl and (9Z,12Z,15Z)-octadecatrienoyl respectively. It has a role as a mouse metabolite. It derives from an alpha-linolenic acid and a heptadecanoic acid.
Scientific Research Applications
Molecular Dynamics of Lipid Membranes : A study focused on lipid membranes composed of monogalactosyldiacylglycerol (MGDG) and dimyristoyl-sn-glycero-3-phosphocholine (DMPC), investigating the structural and dynamical properties of these bilayers through molecular dynamics simulations. This research is crucial for understanding the biophysical properties of lipid membranes (Kapla et al., 2012).
Platelet-Activating Factor Antagonists : Research on Kalimeris indica led to the isolation of glyceroglycolipids, which showed significant platelet-activating factor (PAF) receptor binding inhibitory activities. These findings are important for developing novel PAF antagonists (Fan et al., 2008).
Antibacterial and Antitumor Activities : Glyceroglycolipids extracted from Serratula strangulata showed significant antibacterial and antitumor activities, indicating their potential in medical and pharmaceutical applications (Dai et al., 2001).
Critical Micellar Concentration Studies : The critical micellar concentration of various glycerophosphocholines was determined, providing insights into their biophysical properties and their behavior in biological studies (Kramp et al., 1984).
Haemolytic and Fusogenic Activities : Synthesized derivatives of glycerophosphocholines were tested for haemolytic activity and fusogenic activity against vegetable protoplasts, contributing to the understanding of their biological effects (Nuhn et al., 1982).
Exocrine Secretory Glands Stimulation : Studies on various phosphocholines demonstrated their ability to stimulate amylase release in exocrine glands, shedding light on their potential physiological roles (Söling et al., 1984).
Aromatase Inhibitory Activities : Fatty acid derivatives from the pollen of Brassica campestris showed strong inhibitory activity in a noncellular aromatase assay, suggesting potential applications in hormone-related disorders (Yang et al., 2009).
properties
Product Name |
1-heptadecanoyl-2-(9Z,12Z,15Z-octadecatrienoyl)-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C43H80NO8P |
Molecular Weight |
770.1 g/mol |
IUPAC Name |
[(2R)-3-heptadecanoyloxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C43H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44(3,4)5)39-49-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,41H,6-7,9,11-13,15,17-19,21,23-40H2,1-5H3/b10-8-,16-14-,22-20-/t41-/m1/s1 |
InChI Key |
JWRXJXZFMNQZBD-CAPSFDDTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



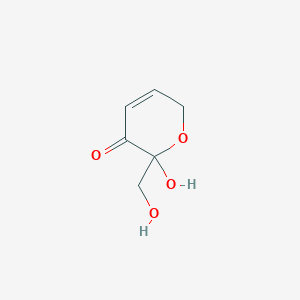
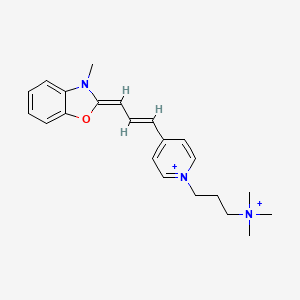
![N-pyridin-3-yl-1,2-dihydro-3h-benzo[e]indole-3-carboxamide](/img/structure/B1251315.png)
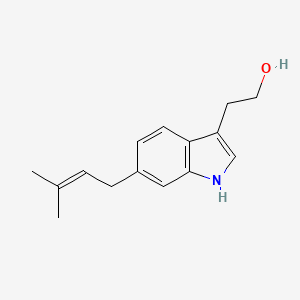
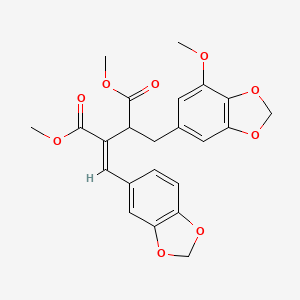
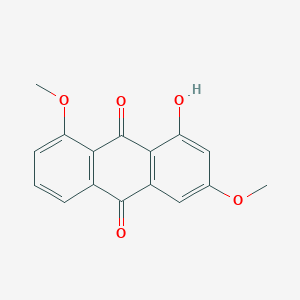
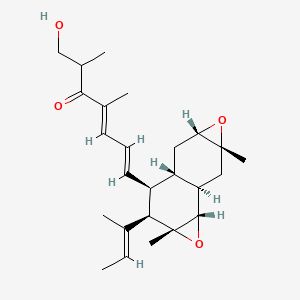
![1,3-Butanediamine, N1-[4-[(3-aminopropyl)amino]butyl]-](/img/structure/B1251323.png)
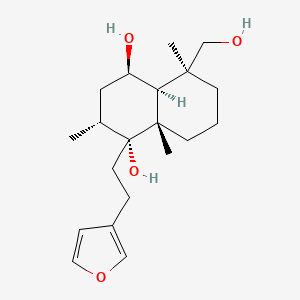
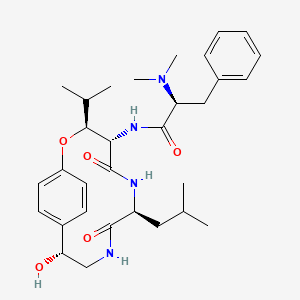
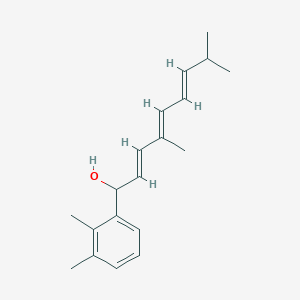
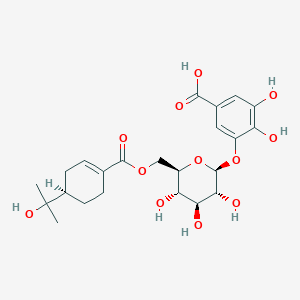
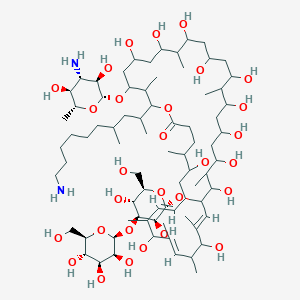
![1-[(4-Azido-3-iodophenyl)methyl]-4-(2-benzhydryloxyethyl)piperidine](/img/structure/B1251335.png)